molecular formula C13H9N3O3 B14568880 6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine CAS No. 61773-20-4

6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine

Cat. No.: B14568880
CAS No.: 61773-20-4
M. Wt: 255.23 g/mol
InChI Key: YTDUFFYFDIASJP-UHFFFAOYSA-N
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Description

6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the benzoxadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine typically involves the condensation of 2-amino-5-nitrobenzoic acid with benzoyl chloride in the presence of pyridine as a solvent. The reaction is carried out at low temperatures, typically between 0-5°C, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, halogenated compounds, and other substituted benzoxadiazines.

Scientific Research Applications

6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but different ring fusion.

    6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the phenyl group.

    3-phenyl-2H-1,4-benzoxazin-2-one: Different substitution pattern

Uniqueness

6-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine is unique due to its specific combination of a nitro group and a phenyl group on the benzoxadiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61773-20-4

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

6-nitro-3-phenyl-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C13H9N3O3/c17-16(18)10-6-7-12-11(8-10)14-13(15-19-12)9-4-2-1-3-5-9/h1-8H,(H,14,15)

InChI Key

YTDUFFYFDIASJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])ON2

Origin of Product

United States

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